molecular formula C18H20BrN3 B11675733 N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine

N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine

Cat. No.: B11675733
M. Wt: 358.3 g/mol
InChI Key: QSYZXDSPKATJJG-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(3-Bromophenyl)ethylidene]-4-phenyl-1-piperazinamine (hereafter referred to as the target compound) is a Schiff base derivative featuring a piperazine core substituted with a phenyl group at the 4-position and an ethylidene-linked 3-bromophenyl moiety. Such compounds are typically synthesized via condensation reactions between primary amines and carbonyl-containing precursors . The bromine atom at the 3-position of the phenyl ring and the phenyl-substituted piperazine contribute to its unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor-targeted applications.

Properties

Molecular Formula

C18H20BrN3

Molecular Weight

358.3 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine

InChI

InChI=1S/C18H20BrN3/c1-15(16-6-5-7-17(19)14-16)20-22-12-10-21(11-13-22)18-8-3-2-4-9-18/h2-9,14H,10-13H2,1H3/b20-15+

InChI Key

QSYZXDSPKATJJG-HMMYKYKNSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine typically involves the condensation of 3-bromobenzaldehyde with 4-phenylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds similar to N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine. The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation and apoptosis.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the cytotoxic effects of various piperazine derivatives, including those structurally related to this compound. The results indicated significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Structure-Activity Relationship (SAR) :
    • Research highlighted that modifications in the piperazine ring and substituents on the phenyl groups can enhance biological activity. For instance, compounds with electron-withdrawing groups exhibited improved potency against cancer cell lines, suggesting that this compound could be optimized for better efficacy .

Neurological Applications

The compound is also being investigated for its neuropharmacological effects, particularly concerning anxiety and depression.

Research Insights

  • Serotonin Receptor Modulation :
    • Studies indicate that piperazine derivatives can act as serotonin receptor modulators. This compound may exhibit anxiolytic effects by interacting with serotonin receptors, which are crucial in mood regulation .
  • Cognitive Enhancement :
    • Preliminary findings suggest that similar compounds could enhance cognitive function by modulating neurotransmitter systems involved in learning and memory processes. This potential application is particularly relevant for conditions such as Alzheimer's disease and other cognitive impairments .

Additional Medicinal Uses

Beyond anticancer and neurological applications, this compound may have broader therapeutic implications.

Potential Applications

  • Thrombocytopenia Treatment :
    • Compounds with structural similarities have been explored as agonists for thrombopoietin receptors, potentially aiding in platelet production and treating thrombocytopenia .
  • Antimicrobial Activity :
    • There is emerging evidence that piperazine derivatives possess antimicrobial properties, making them candidates for treating bacterial infections. The mechanism involves disrupting bacterial cell wall synthesis and function .

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

  • Positional Isomerism :
    Replacing the 3-bromophenyl group with a 4-bromophenyl moiety (as in (1E)-1-(4-Bromophenyl)-N-[4-(4-chlorobenzyl)-1-piperazinyl]ethanimine, ) alters steric interactions and electron distribution. The 4-bromo derivative exhibits a molecular formula of C₁₉H₂₁BrClN₃ (Avg. mass: 406.75 g/mol), with increased steric hindrance at the para position compared to the target compound’s meta substitution .

  • Halogen Type: Substituting bromine with chlorine (e.g., N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine, ) introduces a smaller, less polarizable halogen.

Piperazine Core Modifications

  • Substituent on Piperazine :
    • 4-Chlorobenzyl vs. 4-Phenyl : The analog (1E)-1-(3-Bromophenyl)-N-[4-(4-chlorobenzyl)-1-piperazinyl]ethanimine () replaces the target compound’s 4-phenyl group with a 4-chlorobenzyl group. This increases lipophilicity (ClogP ~3.5 vs. ~3.0 for the target) and may enhance membrane permeability .
    • Bulkier Groups : N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-(1-naphthylmethyl)piperazin-1-amine () incorporates a naphthylmethyl group, significantly increasing steric bulk and hydrophobicity (Avg. mass: 463.57 g/mol), which could impact pharmacokinetics .

Heteroaryl Substitutions

  • Thiophene vs. Phenyl :
    (E)-1-(5-Bromo-2-thienyl)-N-(4-phenyl-1-piperazinyl)methanimine () replaces the phenyl ring with a thiophene. The sulfur atom in thiophene alters electron delocalization and may enhance interactions with metal ions or enzymes .

Table: Key Structural and Physicochemical Comparisons

Compound Name Aryl/Heteroaryl Group Piperazine Substituent Avg. Mass (g/mol) Notable Features Reference
N-[(E)-1-(3-Bromophenyl)ethylidene]-4-phenyl-1-piperazinamine (Target) 3-Bromophenyl 4-Phenyl ~386.3* Meta-bromo; balanced lipophilicity -
(1E)-1-(4-Bromophenyl)-N-[4-(4-chlorobenzyl)-1-piperazinyl]ethanimine 4-Bromophenyl 4-Chlorobenzyl 406.75 Para-bromo; increased steric hindrance
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine 4-Chloro-3-nitrophenyl 4-Phenyl 386.81 Strong electron-withdrawing nitro group
(E)-1-(5-Bromo-2-thienyl)-N-(4-phenyl-1-piperazinyl)methanimine 5-Bromo-2-thienyl 4-Phenyl 391.32 Thiophene enhances metal interaction
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-(1-naphthylmethyl)piperazin-1-amine 4-(Benzyloxy)phenyl 1-Naphthylmethyl 463.57 High hydrophobicity; bulky substituent

*Calculated based on molecular formula C₁₉H₂₁BrN₃.

Biological Activity

N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine, a compound with the molecular formula C18H20BrN3C_{18}H_{20}BrN_{3}, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and neuroprotective applications. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characterization

The compound is synthesized through the condensation reaction of 3-bromobenzaldehyde with 4-phenylpiperazine. The reaction typically involves refluxing the reactants in an appropriate solvent, followed by purification methods such as crystallization to obtain the final product in high yield.

Crystallographic Data

Crystallographic studies have provided insights into the molecular structure of this compound. The key parameters are summarized in Table 1.

Atomx (Å)y (Å)z (Å)Displacement Parameter (Ų)
N10.44623(19)0.19903(12)0.44082(12)0.0245(3)
H10.531(3)0.2284(19)0.4534(19)0.036(7)*
C10.1632(2)0.28321(14)0.21907(13)0.0253(4)

This data indicates that the compound possesses a complex three-dimensional structure, which is essential for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In vitro studies demonstrated that it reduces pro-inflammatory cytokine levels, indicating its potential utility in treating inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Neuroprotective Properties

Neuroprotective effects have been observed in models of neurodegenerative diseases. This compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis, which is a common pathway in neurodegeneration . This suggests that it may be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotection in Animal Models : In a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups, indicating its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine?

  • Methodology :

  • Start with a condensation reaction between 4-phenylpiperazine and a 3-bromophenyl ketone derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol) .
  • Use stoichiometric ratios of 1:1.2 (amine:ketone) to minimize side products. Monitor reaction progress via TLC or HPLC.
  • Purify the crude product using column chromatography (chloroform:methanol, 3:1 v/v) followed by recrystallization from diethyl ether .
    • Key Considerations : Optimize reflux time (typically 12–24 hours) and temperature (80–100°C) to balance yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy :

  • NMR : Confirm regiochemistry and E/Z isomerism via 1H^1H- and 13C^{13}C-NMR (e.g., imine proton at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF.
    • Crystallography :
  • Use single-crystal X-ray diffraction (SHELXL ) to resolve the 3D structure. Prepare crystals via slow evaporation of a dichloromethane/hexane mixture.
  • Employ ORTEP-III for visualizing thermal ellipsoids and molecular geometry.

Q. How is the crystal structure of this compound determined and validated?

  • Procedure :

  • Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Solve the structure via direct methods (SIR97 ) and refine using SHELXL .
  • Validate with the CIF check tool (e.g., PLATON ) to ensure no missed symmetry or disorder.
    • Metrics : Report R-factor (<5%), residual electron density (<0.5 eÅ3^{-3}), and hydrogen-bonding geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Approach :

  • Cross-validate NMR-derived bond lengths/angles with X-ray data using Mercury or OLEX2 .
  • For E/Z isomerism discrepancies, analyze NOESY NMR to confirm spatial arrangement of substituents .
    • Case Study : If crystallography suggests planar imine geometry but NMR shows restricted rotation, consider dynamic effects in solution (e.g., tautomerism) .

Q. What strategies optimize reaction yield and purity for large-scale synthesis?

  • Parameters to Optimize :

  • Catalysis : Add a Lewis acid (e.g., ZnCl2_2) to accelerate imine formation .
  • Solvent : Switch to toluene for better azeotropic removal of water (Dean-Stark trap).
  • Workup : Use acid-base extraction to remove unreacted starting materials .
    • Yield Improvement : Scale reactions in batches of ≤10 mmol to avoid aggregation issues.

Q. How can hydrogen-bonding patterns in the crystal lattice inform pharmacological properties?

  • Analysis Tools :

  • Apply graph set analysis (e.g., Etter’s rules ) to classify hydrogen bonds (e.g., N–HO\text{N–H} \cdots \text{O}, C–Hπ\text{C–H} \cdots \pi).
  • Use CrystalExplorer to quantify interaction energies (e.g., dimer stabilization via π-stacking) .
    • Implications : Strong intermolecular bonds may correlate with low solubility, guiding formulation studies .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Design Considerations :

  • Target Selection : Prioritize kinases or GPCRs due to the piperazine moiety’s affinity for these targets .
  • Assay Types :
  • Binding Assays : Use fluorescence polarization (FP) or SPR to measure affinity.
  • Functional Assays : Test cAMP modulation (for GPCRs) or kinase inhibition (IC50_{50}) .
    • Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and validate with dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.